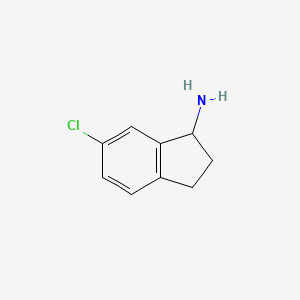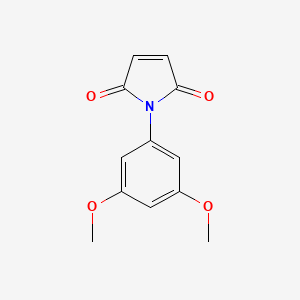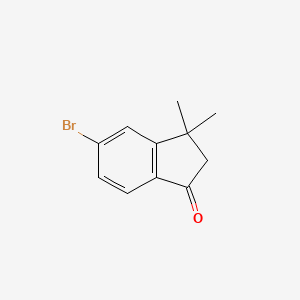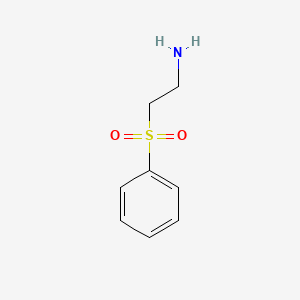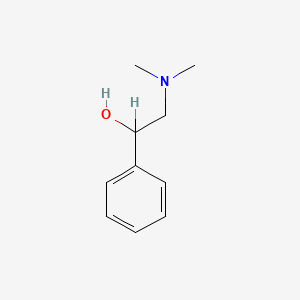
2-(Dimethylamino)-1-phenylethanol
Übersicht
Beschreibung
2-(Dimethylamino)-1-phenylethanol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by the presence of a dimethylamino group attached to the second carbon of a phenylethanol structure
Wirkmechanismus
Target of Action
2-(Dimethylamino)-1-phenylethanol, also known as 1-Phenyl-2-dimethylaminoethanol or Deanol , is a compound that holds tertiary amine and primary alcohol groups as functional groups . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known that the compound interacts with its targets in the body, leading to changes that can help in the treatment of certain conditions like adhd, alzheimer’s disease, autism, and tardive dyskinesia .
Biochemical Pathways
It is known that the compound can influence the homeostasis of certain metal ions
Pharmacokinetics
More research is needed to provide a comprehensive understanding of these aspects .
Result of Action
It is known that the compound can influence the homeostasis of certain metal ions . This can lead to changes in cellular function, which may contribute to the compound’s therapeutic effects .
Biochemische Analyse
Biochemical Properties
It is known that the compound contains a dimethylamino group, which can participate in a variety of biochemical reactions . For example, it can form cationic micelles, which can be used for the delivery of drugs or DNA
Cellular Effects
It is known that similar compounds can influence cell function . For instance, they can affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can participate in various biochemical reactions due to its dimethylamino group
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time . These changes can include variations in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, and these studies have shown that the effects of these compounds can vary with different dosages .
Metabolic Pathways
It is known that similar compounds can participate in various metabolic reactions . These reactions can involve a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells via various mechanisms .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 2-(dimethylamino)-1-phenyl-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product. The reaction is carried out under high pressure and temperature to facilitate the reduction process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(dimethylamino)-1-phenyl-2-propanone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 2-(dimethylamino)-1-phenylethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(Dimethylamino)-1-phenyl-2-propanone.
Reduction: 2-(Dimethylamino)-1-phenylethane.
Substitution: 2-(Dimethylamino)-1-phenyl-1-chloroethane or 2-(Dimethylamino)-1-phenyl-1-bromoethane.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with central nervous system activity.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and with different reactivity.
2-(Dimethylamino)-1-phenylpropan-1-ol: Similar but with an additional methyl group on the carbon chain, affecting its steric properties and reactivity.
2-(Dimethylamino)-1-phenyl-2-propanone: The ketone analog of 2-(Dimethylamino)-1-phenylethanol, with different chemical reactivity and applications.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a phenylethanol structure, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications in different fields.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFNSSCQOYPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912597 | |
| Record name | 2-(Dimethylamino)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6853-14-1 | |
| Record name | 2-(Dimethylamino)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
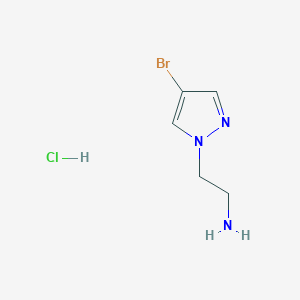

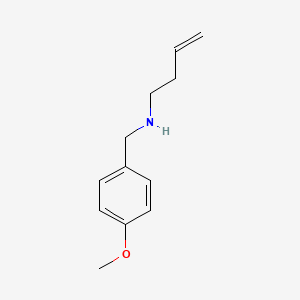
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)
![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)
![6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B3037910.png)

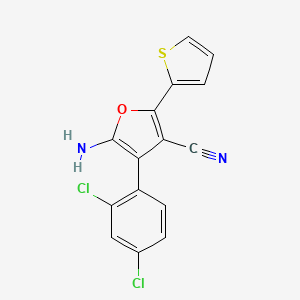
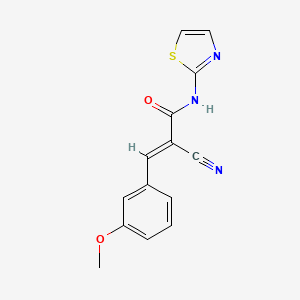
![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)
